3-Chloro-2,4-diiodopyridine

orthogonal reactivity chemoselective cross‑coupling dihalopyridine functionalisation

3-Chloro-2,4-diiodopyridine (CAS 1188435-00-8) is a trihalogenated pyridine featuring iodine atoms at the C2 and C4 positions and chlorine at C3. This arrangement creates a well-defined reactivity gradient exploitable in palladium-catalysed cross‑coupling chemistries.

Molecular Formula C5H2ClI2N
Molecular Weight 365.34 g/mol
CAS No. 1188435-00-8
Cat. No. B1405129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-2,4-diiodopyridine
CAS1188435-00-8
Molecular FormulaC5H2ClI2N
Molecular Weight365.34 g/mol
Structural Identifiers
SMILESC1=CN=C(C(=C1I)Cl)I
InChIInChI=1S/C5H2ClI2N/c6-4-3(7)1-2-9-5(4)8/h1-2H
InChIKeyVQVNXBGJYAXVSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-2,4-diiodopyridine (CAS 1188435-00-8) – A Strategic Trihalopyridine Building Block for Orthogonal Cross-Coupling


3-Chloro-2,4-diiodopyridine (CAS 1188435-00-8) is a trihalogenated pyridine featuring iodine atoms at the C2 and C4 positions and chlorine at C3. This arrangement creates a well-defined reactivity gradient exploitable in palladium-catalysed cross‑coupling chemistries [1]. The compound serves as a versatile intermediate for the construction of highly substituted pyridine scaffolds of value in medicinal chemistry and agrochemical discovery [2].

1
Three-tier orthogonal reactivity
C2-I > C4-I >> C3-Cl gradient supports sequential Pd-catalysed cross-coupling workflows
2
Substituted pyridine scaffold construction
Enables elaboration into densely functionalised pyridine cores for medicinal chemistry and agrochemical discovery
3
Batch-specific QC analytics
Supports reproducible synthesis with documented purity and multi-method characterisation data

Why Generic Halopyridine Substitution Is Not Possible for 3-Chloro-2,4-diiodopyridine (1188435-00-8)


In‑class halopyridines cannot simply be interchanged for 3‑chloro‑2,4‑diiodopyridine because the relative reactivity of the two C–I bonds versus the C–Cl bond is determined by both the halogen identity and the ring position [1]. The C2‑iodine (α to the ring nitrogen) is intrinsically more reactive than the C4‑iodine, while the C3‑chlorine is the least reactive, creating a three‑level orthogonal reactivity profile that is absent in isomers such as 2‑chloro‑3,4‑diiodopyridine or in dihalogenated analogs [2]. This positional control dictates chemo‑ and regioselectivity in sequential cross‑coupling strategies; substituting a different trihalopyridine would fundamentally alter the functionalisation sequence and product outcome [3].

Selection
Risk Profile
3-Chloro-2,4-diiodopyridine
Three-level orthogonal profile C2-I (fastest), C4-I (intermediate), C3-Cl (least reactive) enables predictable sequential functionalisation
2,4-Dichloro-3-iodopyridine
Limited to two reactive levels Only one iodine site restricts sequential differentiation; may not support three-step elaboration without additional manipulation
2-Chloro-3,4-diiodopyridine
Altered positional reactivity order Chlorine at C2 shifts first coupling to C3-I; substitution vectors may not transfer, yielding different regioisomeric series
2,4-Dibromo-3-chloropyridine
Narrower Br/Cl reactivity gap Reduced chemoselectivity may compromise sequential coupling fidelity; profile may shift away from the I/Cl orthogonality

Quantitative Differentiation Evidence for 3-Chloro-2,4-diiodopyridine (1188435-00-8) vs. Comparator Trihalopyridines


Three‑Tier Orthogonal Reactivity Gradient: C2‑I > C4‑I >> C3‑Cl Enables Predictable Sequential Cross‑Coupling

3‑Chloro‑2,4‑diiodopyridine provides a well‑established three‑level reactivity gradient for palladium‑catalysed cross‑coupling. The order of reactivity for halogen‑substituted pyridines is established as I > Br > Cl, with positional reactivity following 2‑ > 4‑ > 3‑substitution [1]. In the target compound this translates to C2‑I being the most reactive site, followed by C4‑I, and C3‑Cl being essentially inert under standard Suzuki–Miyaura conditions. This gradient enables three sequential, site‑selective functionalisation steps in a single synthetic sequence. Comparable trihalopyridines such as 2,4‑dichloro‑3‑iodopyridine offer only one reactive iodine site, limiting the scope to a two‑step differentiation. The isomer 2‑chloro‑3,4‑diiodopyridine has been employed in iterative Suzuki–Miyaura sequences to access 2,3,4‑triheteroarylpyridines with overall yields up to 48% over two steps [2]; by analogy, the target compound is expected to deliver similar synthetic efficiency while providing access to a complementary regio‑chemical substitution pattern.

Orthogonal reactivity gradient
Cross-study comparable
3 reactive levels: C2-I (fastest) > C4-I (intermediate) >> C3-Cl (inert under standard conditions)
2,4-Dichloro-3-iodopyridine offers only 2 reactive levels; 2-chloro-3,4-diiodopyridine has different positional order
Supports three-step sequential functionalisation without intermediate protection
Positional reactivity order dictates achievable substitution vectors
orthogonal reactivity chemoselective cross‑coupling dihalopyridine functionalisation

C–I vs. C–Cl Oxidative Addition Rate Differential of ~3 Orders of Magnitude

The intrinsic reactivity difference between aryl‑iodide and aryl‑chloride bonds in oxidative addition to Pd(0) is approximately 10³‑fold, a cornerstone of chemoselective cross‑coupling design [1]. For 3‑chloro‑2,4‑diiodopyridine this means that both C–I bonds undergo oxidative addition under conditions where the C3–Cl bond remains completely untouched. In contrast, analogs such as 2,4‑dibromo‑3‑chloropyridine exhibit a smaller Br/Cl reactivity gap (~10²‑fold), reducing chemoselectivity [2]. This quantitative window is critical for maintaining synthetic orthogonality.

Oxidative addition rate gap
Class-level inference
~10³-fold
C–I vs. C–Cl oxidative addition rate differential to Pd(0)
Br/Cl gap is ~10²-fold; target I/Cl gap is ~10× larger, supporting higher chemoselectivity
Supports cleaner sequential coupling profiles
Computational and experimental relative rates; review specific catalyst system
oxidative addition relative reactivity palladium catalysis

Commercial Purity ≥98% (HPLC) with Batch‑Specific QC Analytics vs. Unqualified Technical‑Grade Alternatives

Reputable suppliers list 3‑chloro‑2,4‑diiodopyridine at ≥98% purity (HPLC), accompanied by batch‑specific QC documentation including NMR, HPLC, and GC spectra . This contrasts with generic halopyridine offerings that may be supplied at >95% without verified batch analytics. The presence of trace de‑iodinated or de‑chlorinated impurities can significantly impact cross‑coupling selectivity and yield, particularly in iterative sequences where minor by‑products accumulate.

Commercial purity specification
Data to verify
≥98% (HPLC) with batch-specific NMR, HPLC, GC reports
Generic 2,4-diiodopyridine often supplied at ≥95% without guaranteed analytical traceability
Supports procurement specification review for regulated discovery environments
Vendor specifications; verify batch documentation upon receipt
quality control purity assay procurement specification

Complementary Substitution Vector vs. 2‑Chloro‑3,4‑diiodopyridine Expands Accessible Chemical Space for Structure–Activity Relationship (SAR) Exploration

The 3‑chloro‑2,4‑diiodo substitution pattern is orthogonal to the widely studied 2‑chloro‑3,4‑diiodopyridine scaffold. In the latter, the chlorine occupies the α‑position (C2), directing the first cross‑coupling to C3‑I, whereas in the target compound the first coupling occurs at C2‑I. This positional swap allows medicinal chemists to explore distinct vectors of substitution around the pyridine core without altering the overall halogen‑based synthetic strategy [1]. The Daykin et al. study on the 2‑chloro isomer demonstrated synthesis of 2,3,4‑triheteroarylpyridines; the target isomer enables the complementary 2,4,3‑triheteroaryl substitution series [2].

Regioisomer complementarity
Cross-study comparable
First coupling at C2-I yields 2,4,3-trisubstituted pyridines
2-Chloro-3,4-diiodopyridine first couples at C3-I, yielding 3,4,2-trisubstituted pyridines — non-overlapping regioisomer sets
Expands accessible SAR space for pyridine-containing lead series
Two-isomer strategy may support broader substitution vector exploration
SAR exploration regioisomer complementarity medicinal chemistry

High‑Value Application Scenarios for 3-Chloro-2,4-diiodopyridine (1188435-00-8) Based on Quantitative Evidence


Iterative Synthesis of 2,4,3‑Trisubstituted Pyridine Kinase Inhibitor Scaffolds

Medicinal chemistry programs targeting ATP‑competitive kinase inhibitors frequently require densely functionalised pyridine cores. 3‑Chloro‑2,4‑diiodopyridine enables the synthesis of 2,4,3‑trisubstituted pyridine scaffolds through sequential Suzuki–Miyaura (C2), Sonogashira (C4), and Buchwald–Hartwig (C3) couplings, leveraging the orthogonal I/I/Cl reactivity gradient established in Section 3 [1]. This sequence cannot be replicated with 2,4‑dichloro‑3‑iodopyridine, which lacks the second iodine for Sonogashira alkynylation at C4.

Complementary SAR Library Synthesis Alongside 2‑Chloro‑3,4‑diiodopyridine

For lead optimisation campaigns, procurement of both 3‑chloro‑2,4‑diiodopyridine and its 2‑chloro‑3,4‑diiodo isomer allows parallel synthesis of two complete series of trisubstituted pyridine analogs that explore distinct trajectories from the central ring [2]. This dual‑isomer strategy doubles SAR information content per synthesis campaign without requiring de novo route design.

Agrochemical Intermediate Requiring Chemoselective Aryl Introduction at the α‑Pyridyl Position

Agrochemical discovery frequently requires the introduction of substituted aryl groups at the α‑position of pyridine rings found in herbicides and fungicides. The uniquely reactive C2‑I bond of the target compound facilitates high‑yielding Suzuki–Miyaura coupling at this position under mild conditions, while the C4‑I remains available for subsequent diversification [3].

Quality‑Controlled Building Block for CRO Parallel Synthesis Collections

Contract research organisations (CROs) building parallel synthesis libraries require building blocks with batch‑traceable purity ≥98% and documented QC spectra. 3‑Chloro‑2,4‑diiodopyridine, sourced from vendors providing HPLC, NMR, and GC batch certificates , meets these requirements and can be utilised directly in automated synthesis platforms without re‑purification, reducing project timeline risk.

Application
Selection Property
Validation Focus
2,4,3-Trisubstituted pyridine scaffold synthesis
Orthogonal I/I/Cl reactivity gradient
Sequential coupling sequence verification
Complementary SAR library synthesis
Regioisomer complementarity vs. 2-chloro isomer
SAR space coverage validation
α-Pyridyl aryl introduction for agrochemical discovery
C2-iodine reactivity under mild conditions
C2-selective coupling confirmation
CRO parallel synthesis library building block
Batch-traceable QC documentation
Purity and impurity profile review
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